1,3-dibromo-2-(difluoromethoxy)propane

Description

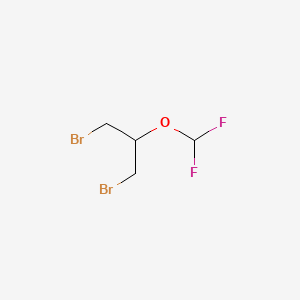

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2F2O/c5-1-3(2-6)9-4(7)8/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOCLBSJZRWIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)OC(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2F2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.89 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 2 Difluoromethoxy Propane and Analogous Scaffolds

Strategies for the Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often serving as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. nih.gov Several methods for the introduction of this moiety have been developed, each with its own advantages and substrate scope.

Visible-Light Photoredox Catalysis for Difluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O and C-F bonds under mild conditions. This methodology could be hypothetically applied to the synthesis of 1,3-dibromo-2-(difluoromethoxy)propane, likely starting from a suitable precursor such as 1,3-dibromo-2-propanol (B146513).

In a general sense, photoredox-catalyzed deoxygenation of alcohols can be achieved by activating the alcohol as an ester, for instance, a 3,5-bis(trifluoromethyl)benzoate. beilstein-journals.orgbeilstein-journals.orgnih.gov Upon irradiation with visible light in the presence of a photocatalyst like Ir(ppy)₂(dtb-bpy) and a sacrificial electron donor, a radical is generated which can then be trapped. beilstein-journals.orgbeilstein-journals.orgnih.gov While this method is typically used for deoxygenation, modifications could potentially allow for difluoromethoxylation.

Another relevant photoredox strategy involves the direct C-H difluoromethylation of heterocycles using reagents like zinc sulfinate salts or via organic photoredox catalysis with O₂ as a green oxidant. acs.orgnih.gov For instance, a photoredox-catalyzed difluoromethylation of N-benzylacrylamides using HCF₂SO₂Cl as the difluoromethyl radical precursor has been reported to proceed via a tandem cyclization/dearomatization process. acs.org While not a direct difluoromethoxylation, these radical-based approaches highlight the potential of photoredox catalysis to generate the key -CF₂H radical, which could then be trapped by an oxygen nucleophile.

A hypothetical pathway for the difluoromethoxylation of an alcohol precursor could involve the in-situ generation of a difluoromethyl radical from a suitable precursor (e.g., difluoroacetic anhydride) via photoredox catalysis, which is then trapped by the alcohol. researchgate.net

Table 1: Examples of Visible-Light Photoredox Catalysis for Related Transformations

| Catalyst | Reactants | Product Type | Reference |

| Ir(ppy)₂(dtb-bpy) | Activated Alcohols | Deoxygenated Compounds | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Organic Photocatalyst | Heterocycles, CF₂HSO₂Na | Difluoromethylated Heterocycles | nih.gov |

| Eosin Y | Arenes, Fluorinated Aryl Bromides | Polyfluorinated Biaryls | acs.org |

This table presents examples of related reactions and not the direct synthesis of the target compound.

Nucleophilic Difluoromethoxylation Protocols Utilizing Carbenes or Anionic Reagents

Nucleophilic difluoromethoxylation often involves the reaction of an alcohol with a source of difluorocarbene (:CF₂) or a related difluoromethyl synthon.

Difluorocarbene can be generated from various precursors, such as (bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br). nih.gov The reaction of difluorocarbene with an alcohol would lead to the formation of a difluoromethoxy ether. This approach has been utilized for the synthesis of a variety of organofluorine compounds. nih.gov The interaction of difluorocarbene with heteroatom nucleophiles, like alcohols, can be reversible, but the resulting adduct can be trapped. nih.gov

Another approach involves the use of a difluorinated phosphorus ylide (Ph₃P=CF₂), which can be generated from Me₃SiCF₂Br and triphenylphosphine (B44618). nih.gov This ylide can then react with various electrophiles. While typically used for difluoromethylation of carbon centers, its reactivity could potentially be harnessed for O-difluoromethylation.

The deprotonation of difluoromethyl arenes (Ar-CF₂H) using a strong base in the presence of a Lewis acid can generate a nucleophilic Ar-CF₂⁻ synthon, which can then react with electrophiles. nih.govacs.org A similar strategy could be envisioned where a difluoromethyl ether is deprotonated to form a nucleophilic species, although the acidity of the C-H bond in the difluoromethoxy group is a critical factor.

Table 2: Reagents for Nucleophilic Difluoromethoxylation and Related Reactions

| Reagent | Description | Application | Reference |

| Me₃SiCF₂Br | Difluorocarbene precursor | Nucleophilic difluoromethylation | nih.govnih.gov |

| Ph₃P=CF₂ | Difluorinated phosphorus ylide | Nucleophilic difluoromethylation | nih.gov |

| Ar-CF₂H / Strong Base / Lewis Acid | Generates nucleophilic Ar-CF₂⁻ | Synthesis of benzylic difluoromethylene linkages | nih.govacs.org |

This table presents examples of related reactions and not the direct synthesis of the target compound.

Decarboxylative Approaches to Difluoromethoxy Ether Formation

Decarboxylative reactions provide a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds. Decarboxylative difluoromethylation has been developed to convert alkyl carboxylic acids into difluoromethylated products with high enantioselectivity using a nickel catalyst. nih.gov Similarly, copper-catalyzed decarboxylative difluoromethylation of redox-active esters has been shown to be a general approach for installing a Csp³-CF₂H moiety. acs.org

A plausible, though not yet reported, strategy for forming a difluoromethoxy ether could involve a decarboxylative coupling of a difluoromethoxy-containing carboxylic acid derivative with a suitable substrate. More directly, a decarboxylative fluorination approach could be adapted. For example, the treatment of α,α-difluoroarylacetic acids with Selectfluor® under silver catalysis leads to decarboxylative fluorination to form difluoromethylarenes. nih.gov A related transformation could potentially be designed to form a C-O bond.

Table 3: Examples of Decarboxylative Fluorination and Difluoromethylation

| Catalyst/Reagent | Substrate | Product | Reference |

| Nickel Catalyst | Alkyl Carboxylic Acids | Enantioenriched Difluoromethylated Products | nih.gov |

| Copper Catalyst | Redox-Active Esters | Alkyl-CF₂H Products | acs.org |

| Ag(I) / Selectfluor® | α,α-Difluoroarylacetic Acids | Difluoromethylarenes | nih.gov |

This table presents examples of related reactions and not the direct synthesis of the target compound.

Enzymatic Methods for Selective Fluorination and Ether Formation

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of complex molecules. While direct enzymatic difluoromethoxylation is not a widely established transformation, chemo-enzymatic strategies could be employed.

One such strategy combines cytochrome P450-catalyzed oxygenation with a subsequent deoxofluorination step. nih.gov This two-step procedure allows for the selective fluorination of non-activated C-H bonds in a variety of organic scaffolds. nih.gov A hypothetical route to this compound using this logic could start with a 1,3-dibromopropane (B121459) derivative, which is first hydroxylated at the C-2 position by a P450 enzyme, followed by a chemical step to introduce the difluoromethyl group onto the newly formed hydroxyl.

The fluorinase enzyme, discovered in Streptomyces cattleya, catalyzes the formation of a C-F bond via an Sɴ2 reaction. bohrium.com While this enzyme typically acts on S-adenosyl-L-methionine and fluoride (B91410) ions, engineered versions or other newly discovered enzymes could potentially be developed for the formation of difluoromethoxy ethers. bohrium.comresearchgate.netnih.gov Bacterial degradation of fluorinated compounds, such as the defluorination and deamination of 4-fluoroglutamic acid, also points to the existence of enzymes capable of cleaving C-F bonds, which could potentially be engineered to run in the reverse, synthetic direction under specific conditions. ucd.ie

Methodologies for the Synthesis of 1,3-Dibromopropane Scaffolds

The 1,3-dibromopropane scaffold is a common building block in organic synthesis. Its preparation is well-established and can be achieved through various halogenation pathways.

Free Radical Bromination and Halogenation Pathways

The free radical halogenation of alkanes is a classic method for introducing halogen atoms. libretexts.orgunacademy.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.comyoutube.com

For the synthesis of a 1,3-dibromopropane scaffold, starting from propane (B168953), a mixture of products including 1-bromopropane (B46711) and 2-bromopropane (B125204) would be expected. youtube.comyoutube.com The selectivity of the reaction is dependent on the stability of the radical intermediate, with secondary radicals being more stable than primary radicals. youtube.com Therefore, 2-bromopropane is often the major product in the monobromination of propane. youtube.comyoutube.com To achieve 1,3-dibromination, further halogenation of a monobrominated propane would be necessary, which can lead to a mixture of constitutional isomers. unacademy.commsu.edu

A more controlled approach would involve starting with a precursor that already contains a functional group to direct the bromination. For example, the free radical addition of hydrogen bromide to allyl bromide is a known method for preparing 1,3-dibromopropane.

When considering the synthesis of this compound, the timing of the bromination step is crucial. If the difluoromethoxy group is introduced first, subsequent radical bromination would need to be selective for the C-1 and C-3 positions. The electron-withdrawing nature of the difluoromethoxy group would likely influence the reactivity of the adjacent C-H bonds.

Table 4: Product Distribution in Halogenation of Propane

| Reaction | Products | Observations | Reference |

| Light-induced gas phase chlorination of propane at 25 °C | 45% 1-chloropropane, 55% 2-chloropropane | Low selectivity | libretexts.orgmsu.edu |

| Radical bromination of propane | Major: 2-bromopropane, Minor: 1-bromopropane | Higher selectivity for the secondary position | youtube.comyoutube.com |

This table presents examples of related reactions and not the direct synthesis of the target compound.

Electrophilic Bromination Techniques and Regioselectivity

Electrophilic bromination is a fundamental method for the introduction of bromine atoms onto a carbon skeleton. In the context of synthesizing this compound, the regioselectivity of the bromination is a critical consideration. The electron-withdrawing nature of the difluoromethoxy group is expected to influence the reactivity of the propane backbone.

The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect decreases the electron density on the adjacent carbon atoms, making them less susceptible to electrophilic attack. In aliphatic systems, electrophilic substitution is less common than in aromatic systems and typically requires highly reactive electrophiles or specific substrate activation.

In the absence of experimental data for the direct electrophilic bromination of a 2-(difluoromethoxy)propane system, we can infer the expected regioselectivity by considering the electronic effects. The C-H bonds at the C1 and C3 positions of a 2-(difluoromethoxy)propane backbone are electronically deactivated by the inductive effect of the ether oxygen and the attached difluoromethyl group. This deactivation would likely make direct electrophilic C-H bromination challenging and may lead to a lack of selectivity.

However, if a double bond were present in the propane chain, electrophilic addition of bromine would proceed. For instance, in the case of an allyl ether containing a difluoromethoxy group, the addition of bromine would likely proceed via a bromonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack would be influenced by both steric and electronic factors.

Table 1: Factors Influencing Regioselectivity in Electrophilic Bromination

| Factor | Influence on Regioselectivity |

| Inductive Effects | Electron-withdrawing groups like -OCHF₂ deactivate adjacent carbons, disfavoring electrophilic attack at those positions. |

| Steric Hindrance | Bulky substituents can hinder the approach of the electrophile to nearby positions, directing it to less sterically crowded sites. |

| Carbocation Stability | In reactions proceeding through a carbocation intermediate, the stability of the possible carbocations will dictate the major product. |

| Neighboring Group Participation | The ether oxygen can potentially participate in the reaction, influencing the stereochemistry and regiochemistry of the outcome. |

Green Chemistry Principles in Halogenated Alkane Synthesis

The synthesis of halogenated alkanes, including this compound, can be evaluated through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes. rsc.orgrsc.org

Key principles applicable to this context include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate less waste. For instance, addition reactions are generally more atom-economical than substitution reactions, which produce byproducts.

Use of Safer Solvents and Auxiliaries: The choice of solvents can significantly impact the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents, such as water or ethanol, or even solvent-free conditions when possible. rsc.orgwikipedia.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. rsc.orgacs.org Catalysts can also enhance selectivity, reducing the formation of unwanted byproducts.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. rsc.orgacs.org

Table 2: Application of Green Chemistry Principles in Halogenated Alkane Synthesis

| Green Chemistry Principle | Application in Halogenated Alkane Synthesis |

| Prevention of Waste | Designing syntheses that produce minimal byproducts. |

| Atom Economy | Favoring addition reactions over substitution reactions. For example, the addition of HBr across a double bond is 100% atom economical. acs.org |

| Less Hazardous Chemical Syntheses | Using less toxic brominating agents than elemental bromine where possible. |

| Safer Solvents | Employing water, supercritical CO₂, or ionic liquids as alternatives to chlorinated solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Starting from bio-based materials where feasible. |

| Catalysis | Utilizing catalysts to improve reaction efficiency and selectivity, and to enable the use of milder reaction conditions. |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together. A divergent synthesis starts from a common precursor and is elaborated into a variety of related structures.

Strategies Involving Pre-functionalized Propane Derivatives

A plausible convergent approach to this compound would start from a pre-functionalized three-carbon unit. One such strategy is exemplified by the synthesis of the analogous compound, 1,3-dibromo-2,2-dimethoxypropane. In this synthesis, acetone (B3395972) (a propanone) is used as the starting material and is reacted with methanol (B129727) and bromine. mdpi.com

Following this analogy, a hypothetical synthesis of the target molecule could start from a propane derivative that already contains the difluoromethoxy group or a precursor to it. For instance, starting with 2-(difluoromethoxy)propan-1,3-diol, the diol could then be converted to the corresponding dibromide.

Table 3: Hypothetical Synthesis from a Pre-functionalized Propane Derivative

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-(Difluoromethoxy)propan-1,3-diol | PBr₃ or HBr | This compound |

The conversion of diols to dibromides is a well-established transformation in organic synthesis. Common reagents for this purpose include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The reaction with HBr is often catalyzed by a strong acid like sulfuric acid.

Sequential Functionalization of Propane Backbones with Controlled Selectivity

A divergent strategy would involve the sequential functionalization of a simple propane backbone. This approach offers the flexibility to introduce different functional groups in a controlled manner. A possible route would start with the introduction of the hydroxyl groups at the 1 and 3 positions of a propane derivative, followed by the introduction of the difluoromethoxy group at the 2-position, and finally the conversion of the hydroxyl groups to bromides.

An example of sequential functionalization is the synthesis of 1,3-dibromopropane from allyl bromide and hydrogen bromide via a free-radical addition. saskoer.ca This demonstrates the step-wise construction of the desired functionality on a C3 backbone.

For the synthesis of this compound, a hypothetical divergent route could be:

Starting Material: A suitable propane derivative, such as 1,3-dichloro-2-propanol, which can be synthesized from glycerol.

Introduction of the Difluoromethoxy Group: The hydroxyl group at the C2 position could potentially be converted to a difluoromethoxy group.

Halogen Exchange: The terminal chlorine atoms could then be exchanged for bromine atoms.

Alternatively, starting from a protected 1,3-propanediol, the free hydroxyl group at C2 could be functionalized to introduce the difluoromethoxy group. Deprotection followed by bromination of the terminal hydroxyl groups would yield the final product.

Table 4: Hypothetical Sequential Functionalization Strategy

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | Glycerol derivative | Protection of 1,3-diols | Protected 2-hydroxypropane-1,3-diol |

| 2 | Protected 2-hydroxypropane-1,3-diol | Introduction of difluoromethoxy group | Protected 2-(difluoromethoxy)propane-1,3-diol |

| 3 | Protected 2-(difluoromethoxy)propane-1,3-diol | Deprotection | 2-(Difluoromethoxy)propan-1,3-diol |

| 4 | 2-(Difluoromethoxy)propan-1,3-diol | Bromination of diols | This compound |

This sequential approach allows for the controlled installation of the required functional groups, although it may involve more steps compared to a convergent strategy. The regioselectivity at each step would need to be carefully controlled to ensure the desired outcome.

Chemical Reactivity and Transformative Organic Chemistry of 1,3 Dibromo 2 Difluoromethoxy Propane

Reactivity of the 1,3-Dibromo Moiety as a Bidentate Electrophile

The 1,3-dibromopropane (B121459) core of the molecule is characterized by two primary alkyl bromide functionalities. These groups are susceptible to a variety of reactions typical for alkyl halides, acting as a bidentate electrophile that can react at one or both bromine-bearing carbons.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways) with Diverse Nucleophiles

The primary carbons bearing the bromine atoms are sterically unhindered, making them ideal candidates for bimolecular nucleophilic substitution (SN2) reactions. sciencemadness.orgresearchgate.net A wide array of nucleophiles can displace the bromide ions, leading to a diverse range of substituted products. The reaction can occur sequentially, allowing for the synthesis of unsymmetrical products, or simultaneously with an excess of the nucleophile to yield symmetrically disubstituted compounds. Given the primary nature of the alkyl halides, the SN1 pathway is highly unlikely unless a strong Lewis acid is used to facilitate carbocation formation. researchgate.net

Table 1: Predicted Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Mono-substituted Product | Di-substituted Product |

|---|---|---|---|

| Hydroxide | NaOH | 3-bromo-2-(difluoromethoxy)propan-1-ol | 2-(difluoromethoxy)propane-1,3-diol |

| Alkoxide | NaOR' | 1-alkoxy-3-bromo-2-(difluoromethoxy)propane | 1,3-dialkoxy-2-(difluoromethoxy)propane |

| Thiolate | NaSR' | 3-bromo-1-(alkylthio)-2-(difluoromethoxy)propane | 1,3-bis(alkylthio)-2-(difluoromethoxy)propane |

| Cyanide | NaCN | 4-bromo-3-(difluoromethoxy)butanenitrile | 3-(difluoromethoxy)pentanedinitrile |

| Azide | NaN₃ | 1-azido-3-bromo-2-(difluoromethoxy)propane | 1,3-diazido-2-(difluoromethoxy)propane |

| Amine | R'NH₂ | N-(3-bromo-2-(difluoromethoxy)propyl)amine | N,N'-(2-(difluoromethoxy)propane-1,3-diyl)bis(amine) |

A study on the reaction of 1,3-dibromopropane with triphenylphosphine (B44618) showed that the solvent plays a critical role in determining whether a mono- or di-substitution product is formed. oriprobe.com A similar selectivity could be expected for 1,3-dibromo-2-(difluoromethoxy)propane.

Elimination Reactions Leading to Olefinic and Cyclopropane (B1198618) Systems

Treatment of this compound with a strong, non-nucleophilic base can induce elimination reactions. A double dehydrohalogenation can occur to form alkynes from vicinal or geminal dihalides. libretexts.orgucalgary.cakhanacademy.orglibretexts.org In the case of a 1,3-dihalide, a base-induced elimination would likely first generate 3-bromo-2-(difluoromethoxy)prop-1-ene. Further reaction could potentially lead to a conjugated diene system, although this would require more forcing conditions.

A more characteristic reaction for 1,3-dihalides is intramolecular cyclization to form a cyclopropane ring. wikipedia.org The Freund reaction, first reported in 1881, utilized sodium metal to cyclize 1,3-dibromopropane. drugfuture.comchemistry-online.comwikipedia.org A related process, the Gustavson reaction, uses zinc dust. drugfuture.comchemistry-online.com It is highly probable that this compound would undergo a similar intramolecular Wurtz-type coupling in the presence of an active metal like zinc or sodium to yield (difluoromethoxy)cyclopropane. sciencemadness.orgwikipedia.orgdrugfuture.comchemistry-online.com This method remains a fundamental approach for the synthesis of cyclopropane rings. ucalgary.canumberanalytics.com

Metal-Mediated Cross-Coupling Reactions at Bromine Centers

The carbon-bromine bonds are suitable handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. acs.orgcapes.gov.br While cross-coupling reactions are well-established for aryl and vinyl halides, their application to alkyl halides, particularly those with β-hydrogens, has been more challenging due to competing β-hydride elimination. acs.orgacs.orgcore.ac.uk However, recent advances have expanded the scope to include unactivated primary and secondary alkyl bromides. nih.govacs.orgnih.govrsc.orgacs.orgmit.edu

Suzuki Coupling: This reaction pairs the alkyl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org Nickel-based catalysts, often with specialized ligands like diamines or bathophenanthroline, have proven effective for coupling unactivated secondary alkyl bromides, suggesting that the primary bromides in this compound would also be reactive. acs.orgnih.gov Palladium catalysts have also been developed for the room-temperature Suzuki coupling of alkyl bromides containing β-hydrogens. acs.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by palladium, often with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netucsb.edu The development of N-heterocyclic carbene (NHC) ligands has enabled the Sonogashira coupling of unactivated alkyl bromides under mild conditions. acs.org Nickel-catalyzed versions have also been reported for non-activated alkyl halides. wikipedia.org

Negishi Coupling: This involves the reaction of the alkyl halide with an organozinc reagent, catalyzed by palladium or nickel complexes. nih.gov This method is effective for creating C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. nih.gov

Table 2: Potential Metal-Mediated Cross-Coupling Reactions

| Coupling Type | Coupling Partner | Catalyst System (Example) | Product Type (after double coupling) |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / PCy₃ or Ni(cod)₂ / ligand | 1,3-Diaryl-2-(difluoromethoxy)propane |

| Sonogashira | Terminal alkyne (R'-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine base | 2-(Difluoromethoxy)alk-1,4-diyne derivative |

Cyclization Reactions and Annulation Strategies Utilizing the 1,3-Dibromide

The bidentate electrophilic nature of this compound makes it an excellent substrate for constructing cyclic molecules. Reaction with bidentate nucleophiles can lead to the formation of various saturated heterocycles. This strategy is a cornerstone of heterocyclic chemistry.

With Dinucleophiles: Reaction with species containing two nucleophilic centers, such as diamines, dithiols, or diols, can yield five-, six-, or seven-membered heterocyclic rings containing the C-C-C backbone of the propane (B168953) derivative. For instance, reaction with a 1,2-diamine like ethylenediamine (B42938) could produce a substituted piperazine, while reaction with malonate esters can lead to cyclobutane (B1203170) derivatives.

Intramolecular Cyclization: As mentioned in section 3.1.2, intramolecular reaction, typically mediated by a strong base or an active metal, leads to the formation of a cyclopropane ring. wikipedia.orgdrugfuture.comchemistry-online.com This represents the simplest cyclization strategy for this molecule.

Table 3: Heterocycle Synthesis from this compound

| Dinucleophile | Example Reagent | Resulting Heterocycle |

|---|---|---|

| Diamine | Ethylenediamine | 2-(Difluoromethoxy)piperazine |

| Dithiol | Ethane-1,2-dithiol | 5-(Difluoromethoxy)-1,4-dithiane |

| β-Ketoester | Ethyl acetoacetate | 3-(Difluoromethoxy)-1-carbethoxy-1-acetylcyclobutane |

Transformations of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is generally considered stable, contributing to increased metabolic resistance in drug molecules. acs.orgnih.gov However, under specific conditions, it can undergo chemical transformations.

Cleavage and Derivatization of the Carbon-Oxygen-Difluoromethoxy Linkage

The OCF₂H group is known to be more labile to hydrolysis than a simple methoxy (B1213986) group, a property that can be influenced by neighboring groups. rsc.org While generally robust, the carbon-oxygen bond in difluoromethyl ethers can be cleaved under certain conditions.

Acid/Base-Mediated Cleavage: Strong acidic or basic conditions can potentially hydrolyze the difluoromethoxy ether linkage, although this often requires harsh conditions. acs.orgrsc.orgmasterorganicchemistry.com Cleavage would likely yield 1,3-dibromopropan-2-ol. Research on difluoromethyl ethers suggests that difluorocarbene can mediate the cleavage of C-O bonds in cyclic ethers, hinting at the unique reactivity pathways available for fluorinated ethers. chinesechemsoc.org Fungal peroxygenase has also been shown to cleave ether bonds, including those in pollutants. nih.gov

Derivatization: Direct derivatization of the OCF₂H group is not a common transformation. The C-F bonds are strong, and the hydrogen atom is not exceptionally acidic, though it can be deprotonated by superbases. acs.org More commonly, derivatization in the context of fluorinated compounds refers to the introduction of the entire functional group onto a molecule. nih.govrsc.orgrsc.orgnih.gov The synthesis of difluoromethyl ethers can be achieved by reacting phenols with a difluorocarbene source, which is formed from reagents like difluoromethyltriflate. nih.gov This suggests that the reverse reaction, cleavage back to an alcohol, is thermodynamically plausible.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dibromopropane |

| (difluoromethoxy)cyclopropane |

| 3-bromo-2-(difluoromethoxy)prop-1-ene |

| 1,3-dibromopropan-2-ol |

| 3-bromo-2-(difluoromethoxy)propan-1-ol |

| 2-(difluoromethoxy)propane-1,3-diol |

| 1-alkoxy-3-bromo-2-(difluoromethoxy)propane |

| 1,3-dialkoxy-2-(difluoromethoxy)propane |

| 3-bromo-1-(alkylthio)-2-(difluoromethoxy)propane |

| 1,3-bis(alkylthio)-2-(difluoromethoxy)propane |

| 4-bromo-3-(difluoromethoxy)butanenitrile |

| 3-(difluoromethoxy)pentanedinitrile |

| 1-azido-3-bromo-2-(difluoromethoxy)propane |

| 1,3-diazido-2-(difluoromethoxy)propane |

| N-(3-bromo-2-(difluoromethoxy)propyl)amine |

| N,N'-(2-(difluoromethoxy)propane-1,3-diyl)bis(amine) |

| (3-bromo-2-(difluoromethoxy)propyl)triphenylphosphonium |

| 2-(difluoromethoxy)propane-1,3-diylbis(triphenylphosphonium) |

| 1,3-Diaryl-2-(difluoromethoxy)propane |

| 2-(Difluoromethoxy)alk-1,4-diyne |

| 1,3-Disubstituted-2-(difluoromethoxy)propane |

| 2-(Difluoromethoxy)piperazine |

| 5-(Difluoromethoxy)-1,4-dithiane |

| 3-(Difluoromethoxy)-1-carbethoxy-1-acetylcyclobutane |

| Diethyl 3-(difluoromethoxy)cyclobutane-1,1-dicarboxylate |

| Sodium |

| Zinc |

| Triphenylphosphine |

| Ethylenediamine |

| Ethane-1,2-dithiol |

| Ethyl acetoacetate |

| Diethyl malonate |

| Bathophenanthroline |

| N-heterocyclic carbene |

| Palladium(II) acetate |

| Tricyclohexylphosphine |

| Bis(dibenzylideneacetone)palladium(0) |

| Tri(cyclopentyl)phosphine |

| Bis(1,5-cyclooctadiene)nickel(0) |

| Nickel(II) chloride glyme complex |

| Palladium(II) chloride bis(triphenylphosphine) |

Reductive and Oxidative Manipulations of the Difluoromethoxy Functionality

The difluoromethoxy (–OCHF₂) group is generally considered to be a robust and metabolically stable functional group, a property attributed to the strong carbon-fluorine bonds. nih.gov This stability suggests a general resistance to both reductive and oxidative manipulations, especially when compared to other functional groups that might be present in a molecule.

Reductive Manipulations:

Direct reduction of the difluoromethoxy group in this compound is not a readily achievable transformation under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). The C-F bonds are highly polarized and strong, making their cleavage challenging. While some specialized reductive methods for cleaving ether bonds exist, such as using strong acids like HBr or HI, these conditions would likely lead to the preferential cleavage of the C-Br bonds and potentially the ether C-O bond rather than the C-F bonds. masterorganicchemistry.comyoutube.com

It is conceivable that under forcing conditions with potent reducing agents, the difluoromethoxy group could be altered. However, the high reactivity of such reagents would likely lead to a lack of selectivity, with the more labile C-Br bonds reacting first. For instance, dissolving metal reductions (e.g., Na in liquid NH₃) are powerful but generally not selective for C-F bond cleavage in the presence of alkyl bromides.

Oxidative Manipulations:

The difluoromethoxy group is highly resistant to oxidation. The presence of two electron-withdrawing fluorine atoms decreases the electron density on the carbon atom, making it less susceptible to attack by common oxidizing agents. Standard oxidation protocols used for alcohols or other ethers are unlikely to affect the –OCHF₂ group. For example, oxidation of the related 2-methoxy-2-phenylethanol (B1584293) to the corresponding ketone proceeds without affecting the methoxy group, and similar stability is expected for the difluoromethoxy group.

While highly reactive oxygen species or electrochemical methods could potentially oxidize the difluoromethoxy group, such transformations are not common and would likely require harsh conditions that would also affect other parts of the molecule, particularly the bromine atoms which could be oxidized or eliminated. The primary utility of the difluoromethoxy group in medicinal chemistry stems from its metabolic stability, which is a direct consequence of its resistance to oxidative degradation in biological systems. nih.gov

A hypothetical oxidative cleavage might proceed via radical pathways under extreme conditions, but this remains a speculative transformation for this particular compound.

Interconversion with Related Fluorinated Motifs

The transformation of the difluoromethoxy group into other fluorinated motifs, such as a trifluoromethyl (–CF₃) or a monofluoromethyl (–OCH₂F) group, is a synthetically challenging endeavor.

Conversion to a Trifluoromethyl Group:

Converting a difluoromethoxy group to a trifluoromethyl group would require the cleavage of the C-O bond and the formation of a new C-F bond. This is not a straightforward process. One hypothetical route could involve cleavage of the ether to an alcohol, followed by a deoxofluorination reaction. However, the initial ether cleavage would be non-trivial and likely complicated by the presence of the bromine atoms.

Conversion to a Monofluoromethyl Ether:

The conversion of a difluoromethoxy group to a monofluoromethyl ether would necessitate the replacement of a fluorine atom with a hydrogen atom. This type of hydrodefluorination is a known but challenging transformation in organofluorine chemistry, often requiring specific catalysts or reagents that can facilitate the cleavage of the strong C-F bond. It is unlikely that standard reducing agents would achieve this selectively.

Given the synthetic challenges, it is more common to introduce the desired fluorinated motif from the outset of a synthesis rather than attempting to interconvert them at a later stage. google.com

Chemoselective and Regioselective Transformations of Polyfunctionalized Substrates

The presence of multiple reactive sites in this compound—namely the two bromine atoms and the difluoromethoxy group—raises important questions of chemoselectivity and regioselectivity in its reactions.

Differential Reactivity of Halogen and Fluorine-Containing Ether Functionalities

The primary C-Br bonds are the most reactive sites in this compound towards nucleophilic substitution and organometallic coupling reactions. The C-Br bond is significantly weaker and more polarizable than the C-F and C-O bonds within the difluoromethoxy group.

Chemoselectivity in Nucleophilic Substitution:

In reactions with nucleophiles, such as alkoxides, amines, or cyanides, selective displacement of the bromine atoms is expected to occur without affecting the difluoromethoxy group. This is a classic example of chemoselectivity, where the more labile leaving group (bromide) reacts in preference to the less reactive ones (fluoride and alkoxide). The Williamson ether synthesis, for instance, relies on the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com

Table 1: Predicted Chemoselective Reactions of this compound

| Reagent/Conditions | Expected Product | Unreactive Functionality |

| NaN₃, DMF | 1,3-Diazido-2-(difluoromethoxy)propane | Difluoromethoxy group |

| KCN, DMSO | 3-(Difluoromethoxy)pentanedinitrile | Difluoromethoxy group |

| 2 eq. NaOEt, EtOH | 1,3-Diethoxy-2-(difluoromethoxy)propane | Difluoromethoxy group |

| Mg, THF then H₂O | 2-(Difluoromethoxy)propane | Difluoromethoxy group |

This table represents predicted outcomes based on general principles of organic reactivity.

Regioselectivity:

Since the two bromine atoms are chemically equivalent (both are on primary carbons and equidistant from the central ether functionality), reactions involving the substitution of a single bromine atom would likely result in a statistical mixture of products unless specific directing effects are at play. However, in many cases, double substitution to replace both bromine atoms would be the more common outcome if a sufficient amount of the nucleophile is used.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The central carbon atom (C2) of the propane chain in this compound is a stereocenter if the two bromine atoms are substituted with different groups in a stepwise manner. Even with identical substituents, the molecule possesses a plane of symmetry, rendering it achiral (a meso compound). However, reactions that introduce a new stereocenter or reactions on a chiral derivative of this compound could exhibit stereoselectivity.

Diastereoselective Control:

The difluoromethoxy group at the C2 position can exert a steric and electronic influence on reactions occurring at the adjacent C1 and C3 positions. For instance, in an elimination reaction to form an alkene, the stereochemistry of the resulting double bond could be influenced by the size and orientation of the –OCHF₂ group.

If one of the bromine atoms were to be replaced by a group that introduces a new stereocenter, the existing stereocenter at C2 would lead to the formation of diastereomers. The ratio of these diastereomers would depend on the degree of stereochemical control exerted by the difluoromethoxy group. The ability of the –OCHF₂ group to act as a hydrogen bond donor could also play a role in directing the approach of certain reagents, potentially leading to higher diastereoselectivity. rsc.org

Table 2: Hypothetical Stereochemical Scenarios

| Reaction Type | Potential Stereochemical Outcome | Influencing Factor |

| Asymmetric reduction of a ketone derived from the starting material | Formation of diastereomeric alcohols | Steric hindrance from the difluoromethoxy group |

| Addition of a chiral nucleophile to one of the C-Br positions | Formation of diastereomeric products | Steric and electronic effects of the –OCHF₂ group |

| Elimination reaction to form an alkene | Potential for E/Z selectivity | Conformational preferences influenced by the –OCHF₂ group |

This table outlines theoretical stereochemical outcomes based on established principles.

Applications in Advanced Organic Synthesis and Materials Science

Contributions to the Development of Novel Fluorinated Organic Materials

Scaffolds for Supramolecular Chemistry and Polymer Precursors

Without any scientific sources for this specific compound, any attempt to create the article would be speculative and would not meet the required standards of accuracy and authoritativeness. Should public information on “1,3-dibromo-2-(difluoromethoxy)propane” become available, the requested article can be generated.

Theoretical and Computational Investigations of 1,3 Dibromo 2 Difluoromethoxy Propane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For a molecule like 1,3-dibromo-2-(difluoromethoxy)propane, with its complex interplay of steric and electronic effects, methods such as Density Functional Theory (DFT) and ab initio calculations would be crucial for a detailed understanding of its characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a primary method for computational chemistry due to its balance of accuracy and computational cost. A DFT study on this compound would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This would provide key data on bond lengths, bond angles, and dihedral angles.

Ab Initio Calculations of Electronic Structure and Charge Distribution

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for understanding the electronic structure of a molecule. For this compound, methods like Møller-Plesset perturbation theory (MP2) could provide precise information on electron correlation effects, which are important in molecules with multiple lone pairs, such as those on the oxygen and halogen atoms.

These calculations would allow for a detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for predicting the molecule's reactivity. Furthermore, ab initio methods can accurately map the electrostatic potential surface, revealing the distribution of partial charges on the atoms. This would highlight the electrophilic and nucleophilic regions of the molecule, which is essential for understanding its potential interactions.

Analysis of Inductive and Resonance Effects of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is expected to exert strong electronic effects on the propane (B168953) backbone. The high electronegativity of the two fluorine atoms would lead to a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-O and C-F bonds, drawing electron density away from the rest of the molecule.

While direct resonance effects are typically associated with conjugated systems, the lone pairs on the oxygen atom of the difluoromethoxy group could participate in hyperconjugation with adjacent sigma bonds. Computational studies on related fluorinated ethers have highlighted the complex interplay between inductive and stereoelectronic effects that govern their properties. A detailed computational analysis would be necessary to quantify the precise magnitude of these effects in this compound and their impact on its chemical behavior.

Conformational Analysis and Molecular Dynamics

The flexibility of the propane backbone allows this compound to exist in various spatial arrangements or conformations. Understanding these conformations and the energy barriers between them is crucial for predicting the molecule's physical and chemical properties.

Rotational Barriers and Energy Landscapes of the Propane Backbone

The rotation around the C1-C2 and C2-C3 bonds of the propane backbone is not free and is hindered by energetic barriers. Computational methods can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This would identify the low-energy staggered conformations and the high-energy eclipsed conformations.

Studies on substituted propanes and butanes have shown that the energy difference between these conformations, known as the rotational barrier, is influenced by both torsional strain (eclipsing interactions) and steric strain (repulsive interactions between bulky groups). researchgate.net For this compound, the interactions between the bulky bromine atoms and the difluoromethoxy group would be the primary determinants of the rotational energy landscape.

| Interaction Type | Estimated Contribution to Rotational Barrier |

| H-H Eclipsing | ~1.0 kcal/mol |

| C-H/C-Br Eclipsing | Expected to be higher than H-H |

| C-H/C-O Eclipsing | Expected to be significant |

| Gauche Br/OCHF₂ | Steric repulsion would increase energy |

This table presents estimated contributions based on general principles of conformational analysis; specific values for the target molecule require dedicated computational studies.

Influence of Fluorine and Bromine Substituents on Conformation

The fluorine and bromine substituents have a profound impact on the conformational preferences of this compound. The large van der Waals radius of bromine atoms leads to significant steric hindrance, favoring conformations where these atoms are far from each other and from the difluoromethoxy group (i.e., anti or gauche conformations).

The highly electronegative fluorine atoms in the difluoromethoxy group can engage in attractive or repulsive electrostatic interactions, depending on the conformation. For example, studies on 1,3-difluorinated alkanes have shown that the relative orientation of the C-F dipoles can either stabilize or destabilize certain conformers. nih.gov Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule, showing how it explores different conformational states over time and how these conformations are influenced by the solvent environment. acs.org

Intramolecular Interactions and Stereoelectronic Effects (e.g., Gauche Effect)

The conformational landscape of this compound is significantly influenced by a variety of intramolecular interactions and stereoelectronic effects. The presence of highly electronegative fluorine and bromine atoms, along with the oxygen atom of the difluoromethoxy group, leads to a complex interplay of forces that dictate the molecule's preferred three-dimensional structure. A key phenomenon to consider in this context is the gauche effect.

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent substituents having a dihedral angle of approximately 60° (gauche) is more stable than the anti-periplanar conformation (180°), contrary to what would be expected from steric hindrance alone. nih.govwikipedia.org This effect is particularly prominent in molecules containing electronegative substituents. nih.gov For this compound, the critical rotations to consider are around the C1-C2 and C2-C3 bonds.

The primary explanations for the gauche effect are hyperconjugation and bent bonds. wikipedia.org The hyperconjugation model posits that the stabilization of the gauche conformer arises from the donation of electron density from a C-H or C-C σ bonding orbital to a neighboring C-X (where X is an electronegative atom) σ* antibonding orbital. wikipedia.org In the case of this compound, several hyperconjugative interactions can be envisioned that would stabilize a gauche arrangement of the bromine and difluoromethoxy substituents. For instance, a gauche conformation could allow for favorable overlap between a C-H σ orbital on one carbon and the C-Br or C-O σ* orbitals on an adjacent carbon.

However, recent computational studies on 1,2-dihaloethanes have revealed a more nuanced picture. nih.govresearchgate.net While hyperconjugation consistently favors the gauche conformation for all halogens, it is the interplay with Pauli repulsion (a form of steric repulsion) between the halogen atoms that ultimately determines the most stable conformer. nih.govresearchgate.net For smaller atoms like fluorine, the stabilizing hyperconjugative effects can overcome the relatively weak Pauli repulsion, leading to a preference for the gauche conformation. nih.gov Conversely, for larger halogens like bromine and iodine, the increased steric repulsion can outweigh the hyperconjugative stabilization, making the anti conformation more favorable. nih.gov

In this compound, the situation is further complicated by the presence of the -OCHF2 group at the C2 position. The electronegative oxygen and fluorine atoms will significantly influence the electronic properties of the carbon backbone. It is plausible that multiple gauche effects could be at play, involving the Br-C-C-O and Br-C-C-Br dihedral angles. Computational modeling would be essential to dissect the contributions of hyperconjugation involving the C-Br, C-O, and C-F bonds, as well as the steric repulsions between the bulky bromine atoms and the difluoromethoxy group.

A summary of the key interacting factors is presented in the table below:

| Interacting Groups | Potential Stabilizing Interaction (Gauche) | Potential Destabilizing Interaction (Gauche) |

| C1-Br and C2-OCHF2 | Hyperconjugation (e.g., σ(C-H) -> σ(C-O)) | Steric (Pauli) Repulsion |

| C3-Br and C2-OCHF2 | Hyperconjugation (e.g., σ(C-H) -> σ(C-O)) | Steric (Pauli) Repulsion |

| C1-Br and C3-Br | Through-space interactions | Steric (Pauli) Repulsion |

Reaction Pathway Modeling and Mechanistic Elucidation

The elucidation of reaction mechanisms involving this compound can be greatly enhanced through computational modeling. Such theoretical investigations allow for the exploration of potential reaction pathways, the characterization of transient species like transition states and intermediates, and the evaluation of the kinetic and thermodynamic feasibility of these pathways.

A fundamental aspect of reaction pathway modeling is the identification and characterization of stationary points on the potential energy surface (PES), which include reactants, products, intermediates, and transition states. nih.gov Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. sciepub.com

For a hypothetical reaction of this compound, for instance, a nucleophilic substitution, computational chemists would model the approach of the nucleophile to the substrate. The search for a transition state would involve sophisticated algorithms that locate the first-order saddle point on the PES that connects the reactants to the products or an intermediate. Once a transition state structure is located, a frequency calculation is typically performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ncert.nic.in

The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to the connected reactants and products, confirming that the located transition state indeed links the desired species. nih.gov This process can reveal the presence of reaction intermediates, which are local minima on the reaction path. For reactions involving this compound, potential intermediates could include carbocations (in the case of an SN1-type mechanism) or other transient species. shaalaa.com

Modern computational approaches, such as the United Reaction Valley Approach (URVA), offer even deeper insights by analyzing the reaction path curvature and vibrational modes along the reaction coordinate. nih.govsmu.edu This can help to partition the reaction into distinct phases, such as reactant preparation, bond breaking/formation, and product relaxation, providing a highly detailed mechanistic picture. smu.edu

A theoretical investigation of a reaction of this compound would likely involve the following computational steps:

| Computational Step | Purpose | Expected Outcome for a Hypothetical Reaction |

| Geometry Optimization | Find the lowest energy structures of reactants and products. | Optimized 3D structures and energies of this compound and reaction products. |

| Transition State Search | Locate the highest energy point along the reaction pathway. | Geometry and energy of the transition state structure. |

| Frequency Calculation | Characterize stationary points and obtain zero-point vibrational energies. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |

| IRC Calculation | Map the reaction pathway connecting the transition state to minima. | A clear path from reactants to products, potentially revealing intermediates. |

Once the stationary points on the potential energy surface have been characterized, the kinetic and thermodynamic parameters of the proposed reaction mechanism can be calculated. These parameters are crucial for predicting the reaction rate and the position of the chemical equilibrium.

Kinetics: The rate of a chemical reaction is governed by the height of the energy barrier, i.e., the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). This is the energy difference between the transition state and the reactants. According to transition state theory, the reaction rate constant (k) is exponentially dependent on this energy barrier.

A comparison of the activation energies for competing reaction pathways allows for the prediction of the major product. For example, in a reaction of this compound that could proceed through either an SN1 or SN2 mechanism, calculating the activation barriers for both pathways would indicate which is kinetically favored.

The table below outlines the key kinetic and thermodynamic parameters that would be determined from a computational study of a hypothetical reaction.

| Parameter | Description | Computational Determination |

| ΔH | Enthalpy of reaction | Energy difference between products and reactants. |

| ΔG | Gibbs free energy of reaction | Includes enthalpic and entropic contributions to spontaneity. |

| Ea or ΔG‡ | Activation energy | Energy difference between the transition state and reactants. |

| k | Rate constant | Calculated using transition state theory from ΔG‡. |

It is important to note that the accuracy of these computationally derived parameters is highly dependent on the level of theory and basis set employed in the calculations. Validation against experimental data, where available, is always desirable. In the absence of direct experimental data for reactions of this compound, comparisons with known reactions of similar compounds would be a valuable approach to gauge the reliability of the theoretical predictions.

Advanced Analytical Techniques for Structural and Mechanistic Characterization

High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods are fundamental to the unambiguous determination of a molecule's structure. These techniques provide detailed information about the connectivity of atoms, their chemical environment, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For a compound like 1,3-dibromo-2-(difluoromethoxy)propane, a suite of NMR experiments would be essential.

¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (J-coupling), which indicates adjacent non-equivalent protons.

¹³C NMR: This technique would identify the number of unique carbon atoms and their chemical environments. The chemical shifts would be indicative of the carbon's hybridization and proximity to electronegative atoms like bromine, oxygen, and fluorine.

¹⁹F NMR: Given the difluoromethoxy group, ¹⁹F NMR would be crucial. It would provide information on the chemical environment of the fluorine atoms and their coupling to other nuclei, such as the methoxy (B1213986) proton and the adjacent carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: This would identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For the target molecule, one would expect to observe C-H stretching and bending vibrations, C-O stretching from the ether linkage, and potentially C-F and C-Br stretching frequencies.

Raman Spectroscopy: This technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. It would provide complementary information on the carbon backbone and the symmetric vibrations of the molecule.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula. The isotopic pattern, particularly the presence of two bromine atoms, would be a key diagnostic feature in the mass spectrum.

Chromatographic and Separation Methodologies for Purity and Isomer Analysis

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for separating any potential isomers.

Gas Chromatography (GC): For a volatile compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an effective method to determine its purity.

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative separation, HPLC with a suitable stationary phase (e.g., C18) and a mobile phase would be employed. A UV detector or an evaporative light scattering detector (ELSD) could be used for detection.

Isomer Analysis: These chromatographic methods would also be critical for separating any potential structural or stereoisomers of this compound that may have formed during its synthesis.

X-ray Crystallography for Solid-State Structure Elucidation

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information, confirming the connectivity and stereochemistry of the molecule with the highest degree of certainty.

Future Perspectives and Emerging Research Challenges

Innovations in Sustainable Synthesis of Halogenated Fluorinated Ethers

A paramount challenge in modern organic synthesis is the development of environmentally benign and sustainable methods. eurekalert.org Historically, the synthesis of organofluorine compounds has often relied on harsh reagents and conditions. chinesechemsoc.org Future research concerning 1,3-dibromo-2-(difluoromethoxy)propane will undoubtedly prioritize the development of "green" synthetic protocols.

Key areas of innovation will likely include:

Safer Reagents: Moving away from highly toxic and difficult-to-handle fluorinating and brominating agents toward safer, more stable alternatives. The development of novel reagents for sulfur-fluorine exchange (SuFEx) click chemistry, for example, highlights a trend toward safer, scalable production with minimal environmental impact. eurekalert.org

Alternative Energy Sources: The use of electrochemistry and photochemistry represents a promising frontier for activating substrates under mild conditions, potentially reducing the need for chemical oxidants or reductants. chinesechemsoc.orgmdpi.com

Greener Solvents: A shift towards aqueous solvent systems or solvent-free conditions would significantly improve the environmental footprint of synthesis. Catalyst-free fluorination of 1,3-dicarbonyl compounds in a water-acetonitrile mixture is one such example of a greener strategy. mdpi.com

Biocatalysis: While still a nascent field for C-F bond formation, the use of enzymes such as fluorinases presents a long-term goal for achieving highly selective and sustainable synthesis under mild, aqueous conditions. researchgate.net

| Parameter | Traditional Approaches | Emerging Sustainable Approaches |

|---|---|---|

| Reagents | Often involve highly toxic and corrosive substances (e.g., HF, SO2F2 gas). chinesechemsoc.orgeurekalert.org | Development of bench-stable, safer reagents (e.g., Selectfluor), and use of KF with activators. chinesechemsoc.orgeurekalert.org |

| Solvents | Predominantly anhydrous organic solvents. | Aqueous systems, ionic liquids, or solvent-free conditions. mdpi.commdpi.com |

| Energy Input | Often requires high temperatures and pressures. | Photocatalysis (visible light), electrochemistry, and biocatalysis operating at ambient temperatures. chinesechemsoc.orgresearchgate.netsemanticscholar.org |

| Byproducts | Can generate significant hazardous waste. | Designed to produce non-toxic, easily removable byproducts (e.g., NaCl, KCl). eurekalert.org |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is crucial when dealing with polyfunctional molecules like this compound. The development of advanced catalytic systems is central to unlocking its synthetic potential by enabling precise control over which part of the molecule reacts.

Future research will likely focus on:

Transition Metal Catalysis: While much of the work on C-F bond activation has focused on fluoro-aromatics, adapting these systems for aliphatic ethers is a key challenge. mdpi.com Nickel, palladium, and copper complexes are effective for a range of transformations and could be designed to selectively activate either the C-Br or C-F bonds in the target molecule. mdpi.comnih.gov Copper catalysis, in particular, is attractive due to its low cost and earth abundance. nih.gov

Photoredox Catalysis: This powerful technique uses visible light to generate radical intermediates under exceptionally mild conditions. semanticscholar.orgnih.gov For this compound, this could enable novel transformations by selectively cleaving a C-F bond for defluorinative functionalization or by initiating radical-based cyclizations via the C-Br bonds. acs.org

Organocatalysis: Metal-free catalytic systems offer a valuable alternative, avoiding issues of metal contamination in the final products. Chiral organocatalysts could be developed for enantioselective reactions involving the prochiral center of the propane (B168953) backbone, for instance, in nucleophilic substitution reactions. mdpi.com

| Catalytic System | Potential Application | Key Advantage | Reference |

|---|---|---|---|

| Palladium/Nickel Complexes | Cross-coupling reactions at C-Br bonds; potential for C-F bond activation. | High efficiency and broad substrate scope for coupling reactions. | mdpi.com |

| Copper Complexes | Formation of C(sp³)–F bonds; C-Br functionalization. | Low cost, earth-abundant, and versatile. | nih.gov |

| Photoredox Catalysts (e.g., Organic Dyes, Iridium complexes) | Selective C-F bond cleavage; radical cyclizations; functionalization under mild conditions. | Environmentally benign (uses visible light); accesses unique radical pathways. | semanticscholar.orgnih.govacs.org |

| Chiral Amine or Isothiourea Organocatalysts | Enantioselective substitution or fluorination reactions. | Metal-free, enabling synthesis of enantioenriched products. | mdpi.com |

Integration with Machine Learning and Artificial Intelligence in Retrosynthetic Design

Emerging research in this area will leverage AI to:

Accelerate Route Discovery: AI models, trained on vast chemical reaction databases, can rapidly propose multiple synthetic pathways to a target molecule. digitellinc.comchemrxiv.org This circumvents the need for extensive and resource-intensive preliminary experiments. digitellinc.com

Predict Reactivity and Selectivity: A key challenge for polyfunctional molecules is predicting which site will react under given conditions. Machine learning models can be trained to predict site selectivity in halogenation and other reactions, guiding the choice of reagents and catalysts. digitellinc.com

Optimize Reaction Conditions: AI algorithms can also be used to predict optimal reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. computabio.com

Navigate Complex Retrosynthesis: Modern approaches use deep neural networks and graph-based representations of molecules (where atoms are nodes and bonds are edges) to perform sophisticated retrosynthetic analysis. microsoft.commit.edu These models can be "template-based," using known reaction rules, or "template-free," learning reaction patterns directly from data to propose novel transformations. chemrxiv.orgillinois.edu

| AI Application | Description | Impact on Synthesis of this compound | Reference |

|---|---|---|---|

| Single-Step Retrosynthesis Prediction | Given a product, the model predicts the immediate precursors (reactants). Models often use sequence-to-sequence (Seq2Seq) or graph-based neural networks. | Identifies potential building blocks and key bond disconnections for efficient synthesis. | microsoft.commit.edu |

| Multi-Step Synthesis Planning | Algorithms search for a complete reaction pathway from the target molecule back to commercially available starting materials. | Designs a full, viable synthetic route from scratch, saving significant time and resources. | kyoto-u.ac.jparxiv.org |

| Reaction Outcome Prediction | Predicts the major product(s) of a given set of reactants and conditions, including regioselectivity. | Helps chemists choose the right conditions to selectively functionalize the C-Br or C-F bonds. | digitellinc.comelsevier.com |

| Automated Synthesis | AI planning is integrated with robotic platforms to physically execute the predicted synthetic route. | Enables high-throughput synthesis and optimization of derivatives of the target molecule. | kyoto-u.ac.jp |

Exploration of New Reactivity Modes and Unprecedented Transformational Pathways

The true potential of a novel chemical structure lies in its capacity for unprecedented reactivity. The unique arrangement of functional groups in this compound—two primary alkyl bromides and a difluoromethoxy ether—provides a rich playground for exploring new chemical transformations.

Future research challenges and opportunities include:

Divergent Reactivity: The development of reaction conditions that allow for selective functionalization at different sites. For example, conditions could be tuned to favor nucleophilic substitution at the bromine atoms, while different catalytic systems could promote reactions involving the difluoromethoxy group. nih.gov

C-F Bond Functionalization: While the C-F bond is the strongest single bond to carbon, methods for its selective cleavage and functionalization are emerging. oup.comnih.gov Applying visible light photoredox catalysis to this compound could lead to novel defluorinative pathways, transforming the -OCHF₂ group into other valuable fluorinated motifs. semanticscholar.orgacs.org

Novel Cyclizations: The 1,3-dibromo motif is a classic precursor for the synthesis of three-membered rings, as seen in the Freund synthesis of cyclopropane (B1198618). wikipedia.org The electronic influence of the adjacent difluoromethoxy group could be exploited to develop novel cyclization or rearrangement cascades, leading to complex and previously inaccessible molecular scaffolds.

Computational Exploration: Algorithmic tools can be used to explore complex potential energy surfaces and reaction networks automatically. ethz.ch Applying these methods to this compound could uncover unexpected intermediates and reaction pathways, guiding experimental efforts toward the discovery of new transformations. chemrxiv.org

| Functional Moiety | Known Reactivity | Potential Unexplored Pathways |

|---|---|---|

| 1,3-Dibromoalkyl | Nucleophilic substitution, formation of Grignard reagents, cyclopropane synthesis. wikipedia.orgscbt.com | Radical-mediated cyclizations, transition-metal-catalyzed cross-coupling cascades. |

| Difluoromethoxy Ether (-OCHF₂) | Generally stable, influences electronic properties. | Selective single or double C-F bond activation via photoredox or transition metal catalysis. nih.govacs.org |

| Combined System | N/A | Divergent pathways controlled by catalyst/reagent choice; intramolecular rearrangements triggered by selective activation of one functional group. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dibromo-2-(difluoromethoxy)propane, and how do reaction conditions influence halogen exchange efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where bromine and difluoromethoxy groups are introduced sequentially. Halogen exchange reactions (e.g., using NaBr or KBr in polar aprotic solvents like DMF) require precise temperature control (40–60°C) to minimize side reactions such as elimination or over-halogenation . Fluorination agents like Selectfluor® or DAST may enhance difluoromethoxy group incorporation, but excess reagent can lead to byproducts. Reaction monitoring via GC-MS or <sup>19</sup>F NMR is critical for optimizing yield.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for the propane backbone (δ 3.8–4.2 ppm, multiplet) and difluoromethoxy group (δ 6.1–6.3 ppm, split due to <sup>19</sup>F coupling).

- <sup>19</sup>F NMR : A doublet near δ -140 ppm (J = 250–300 Hz) confirms the difluoromethoxy moiety.

- IR : Peaks at 1100–1200 cm<sup>-1</sup> (C-F stretch) and 500–600 cm<sup>-1</sup> (C-Br stretch) validate functional groups.

Contaminants (e.g., residual solvents) are identified via GC-MS headspace analysis .

Advanced Research Questions

Q. What computational methods (e.g., DFT, Hirshfeld analysis) resolve electronic and steric effects in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict bond angles, dipole moments, and electrostatic potential surfaces, explaining reactivity trends. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···F contacts) in crystalline phases, aiding in crystallinity prediction . For example, C-Br bond lengths (~1.93 Å) and C-O-F angles (~110°) correlate with steric hindrance in substitution reactions.

Q. How do contradictory reports on the thermal stability of brominated-fluorinated propanes inform safe handling protocols for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere shows decomposition onset at ~150°C, but conflicting studies report exothermic peaks at 120°C (DSC data). This discrepancy may arise from trace moisture or impurities catalyzing degradation. Mitigation strategies include:

- Storing under anhydrous conditions (molecular sieves).

- Avoiding contact with metals (e.g., stainless steel reactors) to prevent catalytic decomposition .

Q. What strategies address challenges in regioselective functionalization of this compound for derivatization studies?

- Methodological Answer : Regioselectivity is controlled via steric and electronic effects. For example:

- Sonogashira Coupling : The less hindered terminal bromine reacts preferentially with alkynes using Pd(PPh3)4/CuI catalysis.

- SN2 Reactions : Bulky nucleophiles (e.g., tert-butoxide) target the central carbon due to reduced steric hindrance from the difluoromethoxy group.

Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.